molecular formula C13H14N2O2S B2602471 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1251652-62-6

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2602471
CAS No.: 1251652-62-6
M. Wt: 262.33
InChI Key: RYDSRYPQUNFDGD-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide is a potent and selective small-molecule inhibitor designed to target the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Its primary research value lies in the investigation of programmed cell death pathways and the development of novel anti-cancer therapeutics. The compound functions by mimicking the BH3 domain of pro-apoptotic proteins, thereby disrupting protein-protein interactions between Bcl-2 and its pro-apoptotic partners like BIM and BAX. This disruption inhibits Bcl-2's pro-survival activity, leading to the initiation of the mitochondrial apoptotic pathway and ultimately, cancer cell death. Research utilizing this inhibitor is pivotal for exploring dependencies on Bcl-2 for survival in hematological malignancies and solid tumors , and it serves as a critical tool compound for validating Bcl-2 as a therapeutic target in various experimental models. Its application extends to studying mechanisms of chemoresistance and for use in combination therapy studies to overcome treatment resistance. The compound's design, featuring a benzo[d]thiazole core and a cyclopropane-containing moiety, is representative of advanced structure-based drug discovery efforts aimed at achieving high affinity and specificity for the Bcl-2 hydrophobic groove.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-8-13(5-6-13)7-14-11(17)12-15-9-3-1-2-4-10(9)18-12/h1-4,16H,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDSRYPQUNFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=NC3=CC=CC=C3S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene or carbenoid to an alkene.

    Attachment of the hydroxymethyl group: This step can be accomplished through a hydroxymethylation reaction, where a hydroxymethyl group is introduced to the cyclopropyl moiety using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzo[d]thiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Carboxylic acids, aldehydes, or ketones.

    Reduction products: Amines, alcohols, or hydrocarbons.

    Substitution products: Various substituted benzo[d]thiazole derivatives with different functional groups.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its effects on various biochemical pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Challenges : Cyclopropyl-containing derivatives (e.g., 3g) exhibit lower yields (10.2%) compared to bulkier cycloheptyl analogs (33%), likely due to steric and electronic constraints during cyclopropane ring formation .

Solubility and Bioavailability: The hydroxymethyl group in the target compound may confer superior aqueous solubility versus non-polar substituents (e.g., cyclohexylmethyl in 3f), a critical advantage for oral bioavailability .

Pharmacological Potential: While thiazole carboxamides (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) are associated with anti-inflammatory and analgesic activities , benzo[d]thiazole derivatives (e.g., 3e–g) are explored as multitargeted ligands, possibly for CNS disorders .

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves cyclopropane intermediates (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate) coupled with hydroxymethylation steps, as seen in PharmaBlock’s methodologies .
  • Contradictions: Some cyclopropane derivatives show low yields (e.g., 3g at 10.2%), suggesting a trade-off between structural novelty and synthetic feasibility .

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